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molecular formula C3H7F3O3SSi B8336860 Dimethylsilyl trifluoromethanesulfonate

Dimethylsilyl trifluoromethanesulfonate

Cat. No. B8336860
M. Wt: 208.23 g/mol
InChI Key: DPFCZRAGEMLFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09228120B2

Procedure details

Additionally, for example when mixing tetramethyldisilazane as the silicon compound B and trifluoromethanesulfonic anhydride as the acid B, the trifluoromethanesulfonic anhydride is rapidly reacted to form dimethylsilyl trifluoromethanesulfonate as the acid A.
Name
tetramethyldisilazane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([SiH3])[Si:3]([CH3:6])(C)[CH3:4].[F:8][C:9]([F:22])([F:21])[S:10]([O:13]S(C(F)(F)F)(=O)=O)(=[O:12])=[O:11]>>[F:8][C:9]([F:22])([F:21])[S:10]([O:13][SiH:3]([CH3:6])[CH3:4])(=[O:12])=[O:11]

Inputs

Step One
Name
tetramethyldisilazane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN([Si](C)(C)C)[SiH3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)O[SiH](C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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